2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL
Description
2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL is a pyrazole-derived compound characterized by a 4-amino-1,3-dimethylpyrazole core linked via an ether bridge to a hydroxylated ethane moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and hydrogen-bonding capacity from the amino group.
Properties
Molecular Formula |
C7H13N3O2 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-(4-amino-2,5-dimethylpyrazol-3-yl)oxyethanol |
InChI |
InChI=1S/C7H13N3O2/c1-5-6(8)7(10(2)9-5)12-4-3-11/h11H,3-4,8H2,1-2H3 |
InChI Key |
PWLVGZGTMUZWDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N)OCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-1,3-dimethylpyrazole
The initial step involves synthesizing the pyrazole core:
| Step | Reagents | Conditions | Reference |
|---|---|---|---|
| 1 | Hydrazine hydrate + 2,3-butanedione | Reflux in ethanol | , |
| 2 | Methylation agents (e.g., methyl iodide) | Alkylation at N-1 and N-3 positions | , |
This yields 4-amino-1,3-dimethylpyrazole, a key intermediate.
Functionalization at the 5-Position
The amino group at the 4-position is retained, while the 5-position is activated for subsequent reactions:
| Step | Reagents | Conditions | Reference |
|---|---|---|---|
| 3 | Nitration or halogenation (e.g., NBS) | Controlled temperature | |
| 4 | Amination or substitution with amino group | Using ammonia or amines |
O-Alkylation with Ethylene Glycol Derivative
The final step involves attaching the ethan-1-OL group via nucleophilic substitution:
| Step | Reagents | Conditions | Reference |
|---|---|---|---|
| 5 | Ethylene glycol monotosylate or mesylate | Base (e.g., K2CO3), reflux | , |
| 6 | Reaction with the pyrazole derivative | Solvent: DMF or DMSO |
This yields the target compound.
Proposed Reaction Pathway
[Pyrazole core synthesis] → [Functionalization at 5-position] → [O-alkylation with ethylene glycol derivative] → [Purification]
Data Table Summarizing Methods
| Method Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Pyrazole core synthesis | Hydrazine hydrate + 2,3-butanedione | Reflux, ethanol | ~75% | Well-established route |
| Methylation | Methyl iodide | Room temperature, inert atmosphere | 80-85% | Ensures methyl groups at N-1 and N-3 |
| 5-Position Functionalization | NBS, ammonia | Reflux | 70-75% | Regioselective substitution |
| O-Alkylation | Ethylene glycol monotosylate | Reflux, K2CO3 | 65-70% | Final step for ethan-1-OL attachment |
Literature and Data Sources
- Synthesis pathways adapted from pyrazole chemistry literature, including methods for methylation and nucleophilic substitution.
- Recent patents and research articles detailing similar functionalization strategies for pyrazole derivatives.
- Chemical databases such as PubChem and VulcanChem provide structural validation and reaction conditions.
Chemical Reactions Analysis
Oxidation and Functional Group Transformations
The ethanol moiety undergoes oxidation to form a ketone or carboxylic acid. For example:
-
Oxidation with Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a carbonyl, producing 2-[(4-amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy]acetic acid .
| Oxidation Route | Reagent | Product |
|---|---|---|
| Mild oxidation | Pyridinium chlorochromate (PCC) | Aldehyde intermediate |
| Strong oxidation | KMnO₄/H₂O | Carboxylic acid derivative |
The amino group remains stable under these conditions but can participate in subsequent Schiff base formation .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles. For instance, heating with thiourea in acidic media yields pyrazolo[1,5-a]pyrimidine derivatives :
Reaction Scheme:
2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-yl)oxy]ethan-1-ol + Thiourea
→ Pyrazolo[1,5-a]pyrimidine-7-thiol (72% yield)
Key Conditions:
Acid/Base Stability
The compound exhibits stability in weakly acidic/basic environments but decomposes under strong acids (e.g., HNO₃) due to pyrazole ring protonation and subsequent cleavage .
| Condition | Observation |
|---|---|
| pH 2–6 (HCl) | Stable for >24 hours |
| pH >10 (NaOH) | Gradual hydrolysis of ether |
| Concentrated H₂SO₄ | Decomposition (exothermic) |
Complexation with Metal Ions
The amino and ether groups enable coordination with transition metals. For example, Cu(II) complexes form in methanol with a 1:2 metal-ligand ratio :
Complexation Reaction:
Cu(NO₃)₂ + 2 Ligand → [Cu(Ligand)₂(NO₃)₂]
| Property | Value |
|---|---|
| Stability Constant (log β) | 8.2 ± 0.3 |
| Magnetic Moment | 1.73 BM (square planar geometry) |
These complexes show catalytic activity in oxidation reactions .
Pharmacological Derivatization
The hydroxyl group is often modified to enhance bioavailability:
-
Esterification with acetic anhydride yields acetylated derivatives (85–90% yield) .
-
Sulfonation via reaction with SO₃/pyridine produces sulfonate esters for prodrug applications .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation products including CO₂, NH₃, and methylpyrazole fragments .
Scientific Research Applications
2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antitumor activities .
Comparison with Similar Compounds
Pyrazoxyfen (2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone)
Key Differences :
- Substituents: Pyrazoxyfen features a 2,4-dichlorobenzoyl group and an acetophenone side chain, compared to the ethanol and amino groups in the target compound.
- Molecular Properties :
- Pyrazoxyfen : C₂₀H₁₆Cl₂N₂O₃ (higher lipophilicity due to Cl and aromatic groups).
- Target Compound : Estimated C₇H₁₃N₃O₂ (smaller, more polar).
5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ( and )
Examples include:
- 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone.
- 11a: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile.
Key Differences :
- Backbone : These compounds integrate thiophene or pyran rings, enhancing π-conjugation and electronic complexity.
- Functionality: The presence of cyano, carbonyl, and dicarbonitrile groups contrasts with the ethanol group in the target compound, altering reactivity and solubility .
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione ()
Key Differences :
- Substituents: A propanedione chain and phenyl groups increase hydrophobicity and steric bulk compared to the target compound’s simpler ethanol side chain.
- Synthesis : Requires lithium bis(trimethylsilyl)amide, indicating more complex reaction conditions than the target compound’s likely etherification pathways .
Comparative Data Table
Research Findings and Insights
- Synthetic Pathways: The target compound likely follows etherification strategies similar to and , using 1,4-dioxane and triethylamine, but differs in reagents (e.g., malononitrile in vs. ethanol derivatives) .
- Toxicology: Limited data exist for the target compound, but analogs like pyrazoxyfen have established regulatory profiles, highlighting a research gap .
Biological Activity
2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL, commonly referred to as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. This compound is part of a larger class of pyrazole-based compounds known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C7H13N3O2
- Molecular Weight : 171.20 g/mol
- CAS Number : 1153086-01-1
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole derivatives often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX).
- Antioxidant Properties : These compounds can scavenge free radicals and reduce oxidative stress.
- Modulation of Signaling Pathways : They may interfere with signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 15 | |
| A549 (Lung Cancer) | 20 | |
| HT-29 (Colorectal Cancer) | 18 |
These studies suggest that the compound can induce apoptosis and inhibit tumor growth through multiple pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies:
| Study Type | Result | Reference |
|---|---|---|
| Carrageenan-induced paw edema | 70% reduction in inflammation | |
| TNF-alpha inhibition | Significant reduction at 10 µM |
These results indicate that the compound effectively reduces inflammation markers and may serve as a therapeutic agent for inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-established. In vitro studies have shown that this compound exhibits activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of pyrazole derivatives:
- Case Study on Cancer Treatment :
- A study involving MDA-MB-231 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers.
- Case Study on Inflammation :
- In a rat model of arthritis, administration of the compound reduced paw swelling and inflammatory cytokine levels significantly compared to control groups.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL derivatives?
- Methodological Answer : Derivatives are synthesized via cyclization reactions using substituted hydrazides and ketones. For example, refluxing with phosphorus oxychloride (POCl₃) at 120°C facilitates pyrazole ring formation . Purification often involves column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from solvents like 2-propanol .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : IR and NMR confirm functional groups and regiochemistry (e.g., NH₂ and pyrazole ring signals) .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refines bond lengths and angles . ORTEP-III generates graphical representations of molecular geometry .
Q. What biological activities are associated with pyrazol-5-yl derivatives, and how are these evaluated?
- Methodological Answer : Pyrazole derivatives exhibit antibacterial, antifungal, and antioxidant properties. Bioassays include:
- Antimicrobial : Agar diffusion against E. coli or C. albicans .
- Antioxidant : DPPH radical scavenging assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during refinement?
- Methodological Answer : Use SHELXL’s robust refinement features, such as:
- TWIN commands for handling twinned crystals .
- ISOR restraints to mitigate anisotropic displacement parameter (ADP) errors .
Q. What strategies optimize the yield and purity of this compound under varying reaction conditions?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst Screening : Triethylamine (TEA) improves diazomethane-mediated reactions .
- Workup : Sequential washing (5% NaOH) and recrystallization (DMF/EtOH) remove byproducts .
Q. How does the choice of solvent and catalyst influence regioselectivity in pyrazole ring formation?
- Methodological Answer :
- Solvent Effects : Ethanol promotes 1,3-dipolar cycloaddition regioselectivity, favoring 5-aryl substitution .
- Catalytic Influence : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the 4-position of the pyrazole ring .
- Computational modeling (DFT) predicts regiochemical outcomes by analyzing frontier molecular orbitals .
Data Analysis and Experimental Design
Q. What computational tools validate the stereoelectronic properties of pyrazole derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity .
- Molecular Docking : AutoDock Vina assesses binding affinities to biological targets (e.g., fungal lanosterol demethylase) .
Q. How do researchers address discrepancies between theoretical and experimental bond angles in crystal structures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
